![molecular formula C21H24BrN7O B2505857 N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1112015-77-6](/img/structure/B2505857.png)

N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

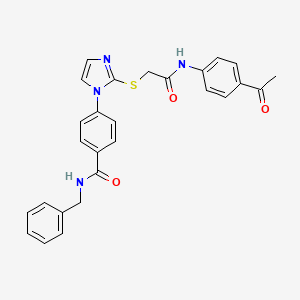

N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. This receptor is expressed on immune cells and plays a crucial role in the regulation of immune responses. CPI-444 has been extensively studied for its potential use in cancer immunotherapy.

Aplicaciones Científicas De Investigación

Molecular Conformations and Supramolecular Structures

Research on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, closely related to N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, focuses on their molecular conformations and their implications for supramolecular structures. The study compared the molecular conformations of three derivatives, including N-cyclohexyl-2-(methylsulfanyl)nicotinamide, and found significant torsion of the pyridine ring relative to the amide group. This torsion affects the compounds' supramolecular structuring, defined by hydrogen bonds forming chains and three-dimensional networks in various derivatives. This research provides insights into how small changes in the molecular structure of nicotinamide derivatives can significantly impact their physical and chemical properties, which is critical for designing compounds with desired biological or pharmaceutical effects (Gomes et al., 2013).

Biochemical Characterization and Genetic Studies

Another area of research explores the biochemical characterization of enzymes interacting with compounds structurally similar to this compound. For example, studies on Nicotinamide N-methyltransferase (NNMT) involve cloning, expression, and detailed biochemical characterization, highlighting the enzyme's role in methylation processes vital for drug metabolism and detoxification. Understanding the genetic basis and activity of NNMT could lead to advancements in treating diseases characterized by abnormal NNMT activity. This research underscores the importance of nicotinamide derivatives in studying metabolic pathways and developing potential therapeutic interventions (Aksoy et al., 1994).

Structure-Activity Relationship (SAR) and Drug Design

The investigation into the structure-activity relationships (SAR) of small molecule inhibitors of NNMT, where compounds like this compound could serve as potential models, aims to develop new drug-like inhibitors. By identifying and characterizing small molecule inhibitors with a broad range of activity, research directs the future design of treatments for metabolic and chronic diseases associated with NNMT. This research highlights the critical role of structural analysis in drug discovery, especially for metabolic enzymes such as NNMT (Neelakantan et al., 2017).

Therapeutic Potentials and Drug Efficacy

Studies on compounds with similar molecular structures offer insights into their therapeutic potentials, particularly in treating metabolic disorders. Research on small molecule analogs of nicotinamide that inhibit NNMT activity shows promising results in insulin sensitization, glucose modulation, and weight reduction in animal models of metabolic disease. This research illustrates the therapeutic potential of targeting NNMT with specific inhibitors, underscoring the relevance of nicotinamide derivatives in developing treatments for obesity and type-2 diabetes (Kannt et al., 2018).

Propiedades

IUPAC Name |

3-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN7O/c1-3-5-14-28(4-2)19-11-10-17-24-25-18(29(17)26-19)12-13-20-23-21(27-30-20)15-6-8-16(22)9-7-15/h6-11H,3-5,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKYTKWTLZUJAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)

![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)

![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)

![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)

![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)

![Prop-2-enyl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)